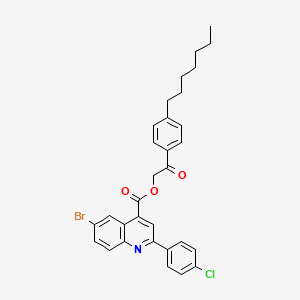
1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate: is a complex organic compound with a unique structure that combines a quinoline core with phenyl and heptyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Esterification: The final step involves the esterification of the quinoline carboxylic acid with the appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and heptyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学研究应用
1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting quinoline-binding sites.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It can be used in studies investigating the interaction of quinoline derivatives with biological macromolecules.
作用机制
The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit enzymes that interact with quinoline derivatives, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-7-methylquinoline-4-carboxylate
Uniqueness
1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core. This unique structure can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
355429-42-4 |
|---|---|
分子式 |
C34H37NO3 |
分子量 |
507.7 g/mol |
IUPAC 名称 |
(1-oxo-1-phenylbutan-2-yl) 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H37NO3/c1-4-6-7-8-10-13-25-17-19-26(20-18-25)31-23-29(28-22-24(3)16-21-30(28)35-31)34(37)38-32(5-2)33(36)27-14-11-9-12-15-27/h9,11-12,14-23,32H,4-8,10,13H2,1-3H3 |
InChI 键 |
XTUBFVFAKHDCEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
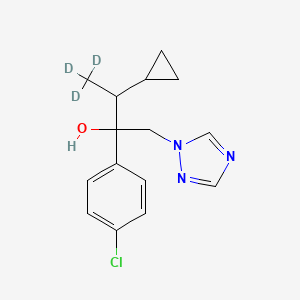
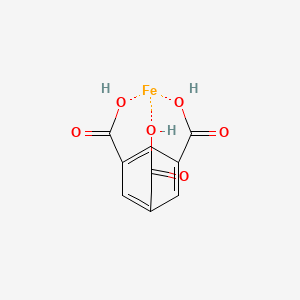

![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
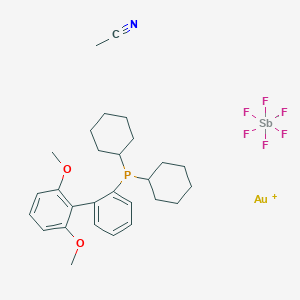
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
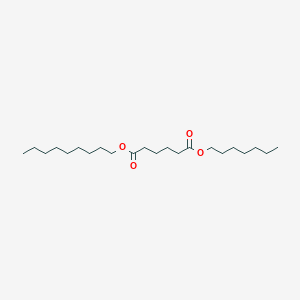
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)

